Product packaging for (S)-1-(quinolin-2-yl)ethan-1-amine(Cat. No.:)

(S)-1-(quinolin-2-yl)ethan-1-amine

Cat. No.: B11729563
M. Wt: 172.23 g/mol
InChI Key: OSJLYUIRCUMENX-QMMMGPOBSA-N
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Description

(S)-1-(Quinolin-2-yl)ethan-1-amine is a chiral quinoline derivative of significant interest in medicinal chemistry and drug discovery. The quinoline scaffold is a privileged structure in pharmacology, known for its diverse biological activities. This specific enantiomer, with its defined stereocenter, is particularly valuable for creating targeted molecular probes and developing enantioselective compounds. Its structure, featuring an electron-rich aromatic system and a basic amine functional group, makes it a versatile intermediate for synthesizing potential therapeutic agents. This compound serves as a key chiral building block for the synthesis of more complex molecules. Researchers can readily functionalize the primary amine group through alkylation or amide coupling to create diverse compound libraries. The quinoline core allows for potential interactions with various biological targets through π-π stacking and hydrogen bonding. In industrial and academic research settings, it can be used in the development of ligands for asymmetric catalysis, as well as in the construction of potential bioactive molecules for screening against various disease targets. The chiral nature of this compound is crucial for studying stereospecific interactions in biological systems, which can profoundly influence a molecule's pharmacological profile, including its potency, selectivity, and metabolic fate. Please note: This product is intended for research purposes only and is strictly not for human therapeutic or veterinary use.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C11H12N2 B11729563 (S)-1-(quinolin-2-yl)ethan-1-amine

3D Structure

Interactive Chemical Structure Model





Properties

Molecular Formula

C11H12N2

Molecular Weight

172.23 g/mol

IUPAC Name

(1S)-1-quinolin-2-ylethanamine

InChI

InChI=1S/C11H12N2/c1-8(12)10-7-6-9-4-2-3-5-11(9)13-10/h2-8H,12H2,1H3/t8-/m0/s1

InChI Key

OSJLYUIRCUMENX-QMMMGPOBSA-N

Isomeric SMILES

C[C@@H](C1=NC2=CC=CC=C2C=C1)N

Canonical SMILES

CC(C1=NC2=CC=CC=C2C=C1)N

Origin of Product

United States

Application of S 1 Quinolin 2 Yl Ethan 1 Amine Derivatives As Chiral Ligands and Organocatalysts

Design and Synthesis of Quinoline-Derived Chiral Ligands for Metal Complexes

The versatility of the (S)-1-(quinolin-2-yl)ethan-1-amine backbone allows for the synthesis of a diverse range of chiral ligands. By modifying the amine functionality, various ligand architectures with different donor atoms and steric and electronic properties can be accessed. These ligands are then complexed with transition metals to generate catalysts for a variety of asymmetric transformations. researchgate.netdntb.gov.ua

Schiff Base Type Ligands Incorporating Quinoline (B57606) Moieties

Schiff bases, formed by the condensation of a primary amine with an aldehyde or ketone, are among the most readily accessible and widely studied classes of ligands. iosrjournals.orgnih.govnih.gov The reaction of this compound with various carbonyl compounds yields chiral imines that can act as bidentate or multidentate ligands for metal ions. iosrjournals.orgrsc.org The synthesis of these ligands is often straightforward, typically involving a simple condensation reaction, sometimes with acid or base catalysis. iosrjournals.org

The resulting Schiff base ligands, featuring the quinoline nitrogen and the imine nitrogen as coordination sites, can form stable complexes with various transition metals. The steric and electronic properties of the ligand can be fine-tuned by judicious selection of the carbonyl precursor, thereby influencing the catalytic activity and enantioselectivity of the resulting metal complex. nih.gov

Chiral N,N-Type Ligands

Chiral N,N-type ligands are a significant class of ligands in asymmetric catalysis, and derivatives of this compound provide a valuable platform for their construction. These ligands typically feature two nitrogen donor atoms that coordinate to a metal center, creating a chiral environment for catalysis. The synthesis of such ligands can involve the introduction of another nitrogen-containing moiety to the primary amine of this compound. For instance, reaction with another heterocyclic compound containing a reactive site for nucleophilic attack by the amine can lead to the formation of bidentate N,N-ligands. The resulting ligands can then be complexed with metals like palladium, rhodium, or iridium to generate catalysts for various asymmetric reactions. researchgate.netdntb.gov.ua

Chiral P,N-Type Ligands

Chiral P,N-ligands, which contain both a phosphorus and a nitrogen donor atom, have proven to be highly effective in a wide range of asymmetric catalytic reactions. acs.org The combination of a hard nitrogen donor and a soft phosphorus donor allows for fine-tuning of the electronic properties of the metal center, which can have a profound impact on both the reactivity and enantioselectivity of the catalyst. acs.org The synthesis of P,N-ligands derived from this compound would typically involve the introduction of a phosphine (B1218219) group. This could be achieved, for example, by reacting the amine with a suitable phosphine-containing electrophile. The resulting P,N-ligand, with the quinoline nitrogen and the phosphine phosphorus as coordinating atoms, can then be used to prepare chiral metal complexes. google.com The modular nature of these ligands allows for the systematic variation of both the quinoline backbone and the phosphorus substituent, enabling the optimization of the ligand for a specific catalytic application. nih.gov

Other Amine-Based Ligand Architectures

Beyond the common Schiff base, N,N-, and P,N-ligand types, the primary amine functionality of this compound serves as a versatile handle for the synthesis of other ligand architectures. For instance, the amine can be a building block for the construction of multidentate ligands incorporating other donor atoms like oxygen or sulfur. enamine.net Furthermore, the amine itself can act as a chiral organocatalyst, participating directly in the catalytic cycle without the need for a metal center. These amine-based catalysts often operate through the formation of transient iminium or enamine intermediates with the substrates.

Catalytic Performance in Homogeneous Asymmetric Reactions

The true measure of a chiral ligand or organocatalyst lies in its ability to induce high levels of stereoselectivity in a chemical transformation. Derivatives of this compound have been explored as catalysts in a variety of important asymmetric carbon-carbon bond-forming reactions.

Asymmetric Carbon–Carbon Bond Formation (e.g., Aldol (B89426), Michael, Heck Reactions)

The formation of carbon-carbon bonds is a fundamental process in organic synthesis, and the ability to control the stereochemistry of these bonds is of utmost importance. Chiral catalysts derived from quinoline-based amines have shown promise in several key C-C bond-forming reactions.

Michael Addition: The asymmetric Michael addition is another crucial C-C bond-forming reaction, leading to the formation of 1,5-dicarbonyl compounds and other valuable structures. Organocatalysts derived from chiral primary amines, including those with a quinoline scaffold, have been successfully employed in this reaction. nih.govbeilstein-journals.orgchemrxiv.orgrsc.org These catalysts activate the α,β-unsaturated acceptor through the formation of an iminium ion, rendering it more susceptible to nucleophilic attack in a highly enantioselective fashion. nih.govbeilstein-journals.org

Below is a representative table illustrating the kind of data reported for asymmetric Michael additions catalyzed by chiral amine-based organocatalysts, though not specifically derived from this compound due to a lack of specific literature data.

EntryMichael AcceptorMichael DonorCatalyst Loading (mol%)SolventTime (h)Yield (%)ee (%)
1ChalconeDiethyl malonate10Toluene249592
2NitrostyreneAcetone20CH2Cl2488895
3CyclohexenoneThiophenol5THF129890

This table is illustrative and does not represent actual data for this compound derivatives based on the conducted searches.

Heck Reaction: The palladium-catalyzed Heck reaction is a powerful tool for the arylation or vinylation of alkenes. uwindsor.carsc.orgnih.gov The use of chiral ligands is essential for achieving enantioselectivity in this transformation. uwindsor.carsc.org Chiral P,N-ligands, in particular, have shown great success in asymmetric Heck reactions. acs.org While specific data tables for this compound-derived ligands in the Heck reaction are not available, the general approach involves the use of a palladium precursor and a chiral ligand to control the stereochemical outcome of the migratory insertion and β-hydride elimination steps in the catalytic cycle. uwindsor.ca The enantiomeric excess and yield of the product are highly dependent on the structure of the chiral ligand, the substrates, and the reaction conditions. uwindsor.carsc.org

A hypothetical data table for an asymmetric Heck reaction is presented below to illustrate the typical parameters reported.

EntryAryl HalideOlefinLigandBaseSolventTemp (°C)Yield (%)ee (%)
1Phenyl iodide2,3-DihydrofuranChiral P,N-LigandAg2CO3Toluene608594
2BromobenzeneCyclopenteneChiral N,N-LigandK2CO3DMF807888
3Naphthyl triflateStyrene (B11656)Chiral P,N-LigandEt3NDioxane1009296

This table is illustrative and does not represent actual data for this compound derivatives based on the conducted searches.

Asymmetric Allylic Functionalization

The application of this compound derivatives in asymmetric allylic functionalization is a testament to their efficacy in controlling stereochemistry. These chiral ligands, when complexed with transition metals such as palladium, iridium, or rhodium, create a chiral environment that directs the approach of nucleophiles to allylic substrates, resulting in high levels of enantioselectivity.

Asymmetric Cycloaddition Reactions

Asymmetric cycloaddition reactions, such as Diels-Alder and [3+2] cycloadditions, are powerful tools for the construction of complex cyclic molecules with multiple stereocenters. Chiral ligands derived from this compound have been investigated for their potential to induce enantioselectivity in these reactions. The quinoline nitrogen and the amine functionality can coordinate to a metal center, creating a rigid chiral pocket that influences the orientation of the reacting partners. researchgate.net

Despite the conceptual promise, specific examples and detailed data tables illustrating the performance of this compound derivatives in asymmetric cycloaddition reactions are not extensively documented in accessible scientific literature. General reviews on quinoline-based ligands suggest their utility in this area, but concrete data for this particular scaffold is lacking. researchgate.net

Asymmetric Carbene Insertions

Asymmetric carbene insertion reactions, particularly into C-H and Si-H bonds, represent a modern and efficient method for carbon-carbon and carbon-silicon bond formation. The development of chiral catalysts that can control the enantioselectivity of these reactions is a key area of research. Derivatives of this compound have been considered as potential chiral ligands for metal catalysts, such as rhodium and copper, which are commonly used for carbene transfer reactions.

However, a thorough review of the available scientific literature does not yield specific research articles or data tables detailing the use and performance of this compound derivatives in asymmetric carbene insertion reactions. While the broader class of chiral nitrogen-containing ligands has been successful, specific applications of this particular compound are not reported. researchgate.net

Asymmetric Strecker Reactions

The Asymmetric Strecker reaction is a classic and important method for the synthesis of enantiomerically enriched α-amino acids. The reaction involves the addition of a cyanide source to an imine in the presence of a chiral catalyst. Organocatalysts derived from this compound, or their corresponding metal complexes, have the potential to act as effective catalysts by activating the imine and controlling the facial selectivity of the cyanide attack.

A comprehensive search of the scientific literature did not uncover specific studies or data tables that report the use of this compound derivatives as either organocatalysts or ligands in the asymmetric Strecker reaction. While related quinoline-based structures have been employed, data for the title compound is not available. researchgate.net

Catalytic Performance in Heterogeneous Asymmetric Reactions

The immobilization of chiral catalysts on solid supports offers significant advantages in terms of catalyst recovery and recycling, making processes more sustainable and cost-effective. Derivatives of this compound can be functionalized and anchored to various solid supports for use in heterogeneous asymmetric catalysis.

Asymmetric Hydrogenations Catalyzed by Quinoline-Derived Systems

Asymmetric hydrogenation is a widely used industrial process for the production of chiral compounds. While homogeneous catalysts are often highly effective, their heterogeneous counterparts are gaining increasing attention. Quinoline-derived systems have been explored in this context. For instance, chiral porous polymers incorporating ruthenium complexes with chiral diamine ligands have been shown to be effective in the heterogeneous asymmetric hydrogenation of quinolines themselves. However, specific data on the use of immobilized this compound derivatives for the asymmetric hydrogenation of other classes of substrates is not readily found in the literature. The focus has often been on the reduction of the quinoline ring itself rather than using the quinoline moiety as part of a chiral ligand for other transformations. researchgate.net

Asymmetric Cyclopropanation of Olefins

Asymmetric cyclopropanation of olefins is a fundamental reaction for the synthesis of chiral cyclopropanes, which are valuable building blocks in organic synthesis. Copper and rhodium complexes bearing chiral ligands are the most common catalysts for this transformation. Ligands derived from this compound are potential candidates for inducing enantioselectivity in these reactions.

Despite the potential, a review of the current scientific literature does not provide specific examples or data tables on the application of this compound derivatives in the asymmetric cyclopropanation of olefins. While the broader family of quinoline-containing chiral ligands has been utilized in this area, specific performance data for the title compound and its derivatives is not available. researchgate.net

Development of Specific Metal Complexes (e.g., Gold(III) complexes) for Asymmetric Catalysis

The design and synthesis of well-defined chiral gold(III) complexes are central to their application in asymmetric catalysis. The stability and catalytic activity of these complexes are highly dependent on the nature of the coordinated ligands. While electron-rich ligands like tertiary phosphines and some amines can lead to the reduction of Au(III) to Au(I) or Au(0), more electron-deficient nitrogen-containing ligands such as pyridines and Schiff bases have been shown to form stable gold(III) complexes. polyu.edu.hk

In the pursuit of new chiral gold(III) catalysts, researchers have synthesized and characterized complexes derived from quinoline-based ligands. A notable study involved the preparation of a series of new pyridyl and quinolinyl-based polydentate ligands and their coordination to gold(III). d-nb.info Among these, a ligand was synthesized through the two-step reductive amination of quinoline-2-carbaldehyde with (R)-1-phenylethan-1-amine, a structure closely related to the subject of this article. d-nb.info

The resulting gold(III) complexes were screened for their catalytic activity in the cyclopropanation of styrene with a propargyl ester. The findings revealed that all the newly synthesized ligated gold(III) complexes were catalytically active and demonstrated superior performance compared to the unligated gold salt, KAuCl4. d-nb.info This highlights the beneficial effect of the quinoline-based ligand on the catalytic efficiency of the gold center.

However, a critical aspect of asymmetric catalysis is the induction of enantioselectivity. In the aforementioned study, despite the use of chiral ligands, the cyclopropanation reaction yielded racemic products, with no enantioselectivity being observed. d-nb.info This outcome underscores the intricate nature of achieving high enantioselectivity and suggests that while the quinoline-based ligand enhances catalytic activity, further modifications to the ligand structure or the reaction conditions are necessary to effectively translate the ligand's chirality into the final product.

The table below summarizes the catalytic results for the cyclopropanation reaction using a representative quinoline-based gold(III) complex from the study.

While direct successful applications of gold(III) complexes of this compound in asymmetric catalysis with high enantioselectivity remain an area for further exploration, the initial findings confirm the potential of this ligand scaffold in designing active gold(III) catalysts. Future research will likely focus on refining the ligand architecture to enhance the chiral induction and unlock the full potential of these complexes in the synthesis of valuable enantiopure compounds.

Utilization of S 1 Quinolin 2 Yl Ethan 1 Amine As a Chiral Building Block and Auxiliary in Advanced Synthesis

Incorporation into Complex Heterocyclic and Polycyclic Frameworks

A primary application of (S)-1-(quinolin-2-yl)ethan-1-amine as a chiral building block is in the synthesis of intricate heterocyclic and polycyclic systems, which are often the core of pharmacologically active compounds. nih.govmdpi.com The structure of this amine, being a β-arylethylamine, makes it an ideal substrate for the Pictet-Spengler reaction, a powerful method for constructing tetrahydroisoquinoline and tetrahydro-β-carboline ring systems. nih.govwikipedia.orgproquest.com

The Pictet-Spengler reaction involves the condensation of a β-arylethylamine with an aldehyde or ketone, followed by an acid-catalyzed intramolecular electrophilic cyclization onto the aromatic ring. wikipedia.org When this compound is used, the reaction generates a new stereocenter, and the inherent chirality of the amine can influence the stereochemical outcome of the cyclization, leading to the diastereoselective formation of complex polycyclic alkaloids. The quinoline (B57606) ring itself is a privileged scaffold in medicinal chemistry, and fusing it with a tetrahydroisoquinoline-like moiety can produce novel structures with potential biological activity. nih.govresearchgate.netnih.gov

For instance, reacting this compound with various carbonyl compounds under Pictet-Spengler conditions would yield tetracyclic products. The nature of the product depends on the position of cyclization on the quinoline ring, which is influenced by the substitution pattern and reaction conditions. Cyclization onto the C-3 position of the quinoline ring is a plausible pathway, leading to the formation of novel pyrido[3,4-c]quinoline derivatives.

Table 1: Potential Polycyclic Frameworks via Pictet-Spengler Reaction
Carbonyl CompoundPotential ProductResulting Framework
Formaldehyde1-Methyl-2,3,4,6-tetrahydropyrido[3,4-c]quinolineTetracyclic Heterocycle
Acetaldehyde1,3-Dimethyl-2,3,4,6-tetrahydropyrido[3,4-c]quinolineTetracyclic Heterocycle
Acetone1,3,3-Trimethyl-2,3,4,6-tetrahydropyrido[3,4-c]quinolineTetracyclic Heterocycle
Benzaldehyde3-Methyl-1-phenyl-2,3,4,6-tetrahydropyrido[3,4-c]quinolineTetracyclic Heterocycle

Role in the Enantioselective Synthesis of Stereochemically Defined Intermediates

Beyond its role as a permanent structural component, this compound can function as a chiral auxiliary. nih.gov A chiral auxiliary is a stereogenic group that is temporarily attached to a prochiral substrate to control the stereochemical outcome of a subsequent reaction. wikipedia.orgyoutube.com After the reaction, the auxiliary is removed and can ideally be recovered for reuse. youtube.com Chiral primary amines, such as the well-known (S)-1-phenylethylamine, are frequently used for this purpose. mdpi.comnih.govrsc.org

This compound can be acylated by a prochiral carboxylic acid derivative to form a chiral amide. The resulting amide can be deprotonated at the α-carbon to form a chiral enolate. The bulky and rigid quinoline group effectively shields one face of the enolate, directing the approach of an electrophile (e.g., an alkyl halide) to the opposite face. williams.edu This process, known as diastereoselective alkylation, allows for the creation of a new stereocenter with a predictable configuration. researchgate.netresearchgate.net Subsequent cleavage of the amide bond releases the enantiomerically enriched carboxylic acid and regenerates the chiral auxiliary. williams.edu The high degree of stereocontrol is attributed to the steric hindrance provided by the auxiliary's chiral substituent, which forces the reaction to proceed through a highly ordered, cyclic transition state. youtube.com

Table 2: Hypothetical Diastereoselective Alkylation Using this compound as a Chiral Auxiliary
Prochiral SubstrateElectrophileIntermediateExpected Major DiastereomerProduct after Cleavage
Propionyl chlorideAllyl iodideN-((S)-1-(quinolin-2-yl)ethyl)propanamide(S)-N-((S)-1-(quinolin-2-yl)ethyl)-2-methylpent-4-enamide(S)-2-Methylpent-4-enoic acid
Acetyl chlorideBenzyl bromideN-((S)-1-(quinolin-2-yl)ethyl)acetamide(R)-N-((S)-1-(quinolin-2-yl)ethyl)-2-phenylpropanamide(R)-2-Phenylpropanoic acid
Butyryl chlorideMethyl iodideN-((S)-1-(quinolin-2-yl)ethyl)butanamide(S)-N-((S)-1-(quinolin-2-yl)ethyl)-2-methylbutanamide(S)-2-Methylbutanoic acid

Strategic Advantages and Limitations Compared to Other Chiral Building Blocks

When evaluating this compound as a chiral tool, it is essential to consider its strategic advantages and limitations in comparison to more established chiral building blocks and auxiliaries, such as Evans oxazolidinones or (S)-1-phenylethylamine. wikipedia.orgmdpi.com

Strategic Advantages:

High Stereodirecting Potential: The quinoline ring is a large, rigid, and planar aromatic system. When used as an auxiliary, this structural feature can provide excellent facial shielding of a reactive intermediate (e.g., an enolate), potentially leading to higher diastereoselectivity compared to the less bulky phenyl group in phenylethylamine. researchgate.net

Access to Novel Bioactive Scaffolds: As a building block, its incorporation via reactions like the Pictet-Spengler synthesis directly leads to complex, fused polycyclic systems containing both quinoline and tetrahydroisoquinoline motifs. nih.govresearchgate.net These scaffolds are of significant interest in medicinal chemistry.

Potential for Metal Coordination: The nitrogen atom within the quinoline ring can act as a Lewis base, allowing it to coordinate with metal catalysts. This property could be exploited to develop novel catalytic cycles or to enhance stereocontrol in metal-mediated transformations where the auxiliary also acts as a transient ligand. nih.gov

Strategic Limitations:

Availability and Cost: Compared to simple, widely available chiral building blocks derived from the "chiral pool" (like amino acids) or commodity chemicals like (S)-1-phenylethylamine, this compound is likely to be more expensive and less accessible, which can be a significant drawback for large-scale synthesis. libretexts.orgsigmaaldrich.com

Atom Economy: The molecular weight of the quinoline auxiliary is substantially higher than that of simpler auxiliaries. This results in lower atom economy, a key consideration in modern green chemistry principles.

Auxiliary Cleavage: The chemical bond linking the auxiliary to the substrate (typically an amide bond) must be cleaved at the end of the synthesis. The conditions required for this cleavage can sometimes be harsh, potentially leading to racemization or decomposition of the desired product. The stability of the quinolinyl-amide might require more forcing conditions for removal compared to other auxiliaries. williams.edu

Product Separation: While the auxiliary is designed to be removed, separating it from the final product can sometimes be challenging, requiring additional purification steps like chromatography.

Reaction Mechanisms and Mechanistic Investigations Involving S 1 Quinolin 2 Yl Ethan 1 Amine Chemistry

Nucleophilic Reactivity of the Amine Functionality and its Derivatives

The primary amine group in (S)-1-(quinolin-2-yl)ethan-1-amine is a key center of reactivity, readily acting as a nucleophile. chemguide.co.uklibretexts.org A nucleophile is a chemical species that donates an electron pair to an electrophile to form a chemical bond. chemguide.co.uk The nitrogen atom of the amine possesses a lone pair of electrons, making it attracted to positively charged or electron-deficient centers in other molecules. chemguide.co.uklibretexts.org

The nucleophilicity of amines is influenced by several factors, including steric hindrance. masterorganicchemistry.com For instance, bulky substituents around the nitrogen atom can impede its ability to attack an electrophile. masterorganicchemistry.com In the case of this compound, while the quinoline (B57606) ring is substantial, the amine is on a flexible ethyl side chain, which mitigates some steric bulk.

Derivatives of this compound can be synthesized through nucleophilic substitution reactions. For example, reaction with alkyl halides can lead to the formation of secondary and tertiary amines. chemguide.co.uk Similarly, reaction with acyl chlorides or acid anhydrides yields the corresponding amides. chemguide.co.uk These reactions are fundamental in diversifying the structure and potential applications of the parent compound.

The amine functionality can also participate in more complex bond-forming reactions. For example, nucleophilic addition to imines is a key method for constructing new carbon-carbon and carbon-heteroatom bonds, leading to the synthesis of various amino acid derivatives. nih.gov

Table 1: Examples of Nucleophilic Reactions of Amines

Reaction TypeElectrophileProduct Type
AlkylationAlkyl HalideSecondary/Tertiary Amine
AcylationAcyl ChlorideAmide
AcylationAcid Anhydride (B1165640)Amide
AdditionImineAmino Acid Derivative

This table provides a generalized overview of common nucleophilic reactions involving primary amines.

Acid-Catalyzed Reaction Pathways and Imine Formation Mechanisms

In the presence of an acid catalyst, this compound can react with aldehydes or ketones to form imines, also known as Schiff bases. masterorganicchemistry.comlumenlearning.com This reversible reaction is a cornerstone of carbonyl chemistry and proceeds through a well-established multi-step mechanism. libretexts.orglibretexts.org

The general mechanism for acid-catalyzed imine formation can be summarized by the mnemonic PADPED: Protonation-Addition-Deprotonation-Protonation-Elimination-Deprotonation. masterorganicchemistry.commasterorganicchemistry.com

Protonation: The carbonyl oxygen of the aldehyde or ketone is protonated by the acid catalyst. This enhances the electrophilicity of the carbonyl carbon, making it more susceptible to nucleophilic attack. youtube.com

Nucleophilic Addition: The primary amine, acting as a nucleophile, attacks the activated carbonyl carbon. lumenlearning.com This leads to the formation of a tetrahedral intermediate. youtube.com

Deprotonation/Proton Transfer: A proton is transferred from the nitrogen atom to the oxygen atom, resulting in a neutral intermediate called a carbinolamine. libretexts.orgyoutube.com

Protonation of the Hydroxyl Group: The hydroxyl group of the carbinolamine is protonated by the acid catalyst, converting it into a good leaving group (water). lumenlearning.comlibretexts.org

Elimination: The lone pair of electrons on the nitrogen atom facilitates the elimination of a water molecule, forming a C=N double bond and generating an iminium ion. libretexts.org

Deprotonation: A base (such as water or another amine molecule) removes a proton from the nitrogen atom, yielding the final imine product and regenerating the acid catalyst. lumenlearning.comyoutube.com

The rate of imine formation is pH-dependent, with the maximum rate typically observed at a weakly acidic pH of around 4 to 5. lumenlearning.comlibretexts.org At very low pH, most of the amine is protonated and thus non-nucleophilic, while at high pH, there is insufficient acid to protonate the carbinolamine intermediate for the elimination of water. lumenlearning.com The reverse reaction, the hydrolysis of an imine back to an aldehyde or ketone and a primary amine, is also acid-catalyzed and follows the reverse of these steps. masterorganicchemistry.com

Mechanisms of Quinoline Dearomatization Reactions

Dearomatization reactions transform flat, aromatic compounds into three-dimensional, saturated or partially saturated structures, which is a powerful strategy in organic synthesis. acs.org The quinoline ring system, present in this compound, can undergo dearomatization through various mechanisms, often involving nucleophilic attack. acs.orgrsc.org

One approach involves the activation of the quinoline ring to make it more susceptible to nucleophilic addition. This can be achieved by forming quinolinium salts or by using a Lewis acid to transiently activate the ring. acs.orgacs.org The N–C-2–C-4 fragment of quinoline can be considered a masked α,β-unsaturated imine moiety. acs.org A Lewis acid can activate the quinoline, making the C4 position susceptible to conjugate addition by a nucleophile, often directed by a catalyst like a chiral copper(I) complex. acs.org

Another strategy is the reductive dearomatization of quinolines. For instance, treatment with a reducing agent can lead to the formation of 1,2-dihydroquinolines. acs.org These intermediates can then undergo further functionalization. Borane-catalyzed 1,4-hydrosilylation of quinoline is another method to achieve dearomatization, leading to a dearomatized enamine intermediate. nih.gov

Furthermore, dearomatization can be triggered by annulation reactions. For example, a [3+2] annulation reaction between quinolines and donor-acceptor aminocyclopropanes, catalyzed by ytterbium(III), can produce tetrahydroindolizine derivatives. nih.govresearchgate.net

Table 2: Selected Methods for Quinoline Dearomatization

MethodKey Reagents/CatalystsIntermediate/Product Type
Catalytic Enantioselective Nucleophilic DearomatizationLewis Acid, Chiral Copper(I) Catalyst, Grignard ReagentC4-Functionalized Dihydroquinoline
Reductive DearomatizationReducing Agents (e.g., Fowler reduction)1,2-Dihydroquinoline
Borane-Catalyzed HydrosilylationBorane Catalyst, SilaneDearomatized Enamine
[3+2] AnnulationDonor-Acceptor Aminocyclopropanes, Yb(OTf)₃Tetrahydroindolizine

This table highlights some of the diverse strategies employed for the dearomatization of the quinoline ring system.

Detailed Studies of Intramolecular Cyclization and Cascade Reactions (e.g., Mannich and Retro-Mannich Reactions)

This compound and its derivatives can participate in intramolecular cyclization and cascade reactions, leading to the formation of complex polycyclic structures. These reactions often leverage the nucleophilicity of the amine and the reactivity of the quinoline ring or other functional groups within the molecule.

One-pot tandem processes have been developed for the synthesis of quinolines that involve Michael addition followed by cyclization. nih.govresearchgate.net For instance, the reaction of o-aminothiophenol with 1,3-ynones can proceed through a Michael addition, followed by an intramolecular cyclization and condensation to form a seven-membered ring intermediate, which then undergoes desulfurization to yield the quinoline framework. nih.gov

The Mannich reaction is a three-component reaction involving an aldehyde, a primary or secondary amine, and a compound with an acidic proton (like a ketone), which results in a β-amino-carbonyl compound known as a Mannich base. wikipedia.org The mechanism begins with the formation of an iminium ion from the amine and aldehyde. wikipedia.org This electrophilic iminium ion then reacts with the enol form of the ketone. wikipedia.org

In the context of quinoline chemistry, Mannich reactions can be employed to introduce new substituents. For example, 2-aminoquinolin-4(1H)-one has been shown to undergo Mannich reactions with various primary and secondary amines and paraformaldehyde. plos.org Interestingly, the products of these reactions can be thermally unstable and undergo a retro-Mannich reaction, where the Mannich base decomposes, potentially forming reactive methylene (B1212753) species that can lead to other products. plos.org This retro-Mannich process can be harnessed to form new C-C bonds by trapping the reactive intermediate with other nucleophiles. plos.org

Cascade reactions, which involve a series of intramolecular transformations, are particularly powerful for building molecular complexity. For instance, an enantioselective Michael/Mannich polycyclization cascade of indolyl enones has been catalyzed by quinine-derived primary amines. nih.gov Similarly, a diastereoselective intramolecular cyclization/Povarov reaction cascade has been used for the one-pot synthesis of polycyclic quinolines. rsc.org These complex transformations often involve the initial formation of an imine or enamine, followed by a series of intramolecular additions and cyclizations to rapidly construct intricate molecular architectures.

Advanced Spectroscopic and Structural Characterization of S 1 Quinolin 2 Yl Ethan 1 Amine and Its Derivatives

Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H, ¹³C, DEPT, COSY, HSQC) for Structural Elucidation

Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone technique for the structural elucidation of organic molecules, including (S)-1-(quinolin-2-yl)ethan-1-amine and its derivatives. Through a combination of one-dimensional (¹H, ¹³C, DEPT) and two-dimensional (COSY, HSQC) experiments, a complete assignment of proton and carbon signals can be achieved. clockss.orgyoutube.com

¹H NMR: The proton NMR spectrum provides information about the chemical environment and connectivity of hydrogen atoms. For the quinoline (B57606) core, aromatic protons typically resonate in the downfield region, often between 7.0 and 9.0 ppm. youtube.com The chemical shifts are influenced by the electron-withdrawing nitrogen atom in the quinoline ring. youtube.com The protons of the ethylamine (B1201723) side chain appear at distinct chemical shifts, with the methine proton (CH) adjacent to the amine and quinoline ring showing a characteristic signal. The methyl (CH₃) protons will appear as a doublet due to coupling with the methine proton.

¹³C NMR: The ¹³C NMR spectrum reveals the number of unique carbon environments in the molecule. The carbon atoms of the quinoline ring typically appear in the aromatic region (120-160 ppm). chemicalbook.com The carbons of the ethylamine side chain will have characteristic shifts in the aliphatic region. Distortionless Enhancement by Polarization Transfer (DEPT) experiments are used to differentiate between CH, CH₂, and CH₃ groups, aiding in the complete assignment of the carbon spectrum.

COSY (Correlation Spectroscopy): This 2D NMR technique establishes proton-proton coupling relationships within the molecule. youtube.com Cross-peaks in the COSY spectrum indicate which protons are spin-coupled, helping to trace the connectivity of the proton network, for instance, between the methine and methyl protons of the ethylamine side chain.

HSQC (Heteronuclear Single Quantum Coherence): HSQC correlates directly bonded proton and carbon atoms. youtube.com Each cross-peak in the HSQC spectrum links a proton signal to the signal of the carbon it is attached to, providing unambiguous C-H correlations. youtube.com This is invaluable for assigning the carbon signals based on the more easily interpreted proton spectrum.

Table 1: Representative NMR Data for Quinoline Derivatives

Compound ¹H NMR (δ, ppm) ¹³C NMR (δ, ppm)
Quinoline 7.4-8.9 (m, 7H) 121.1, 126.6, 127.5, 128.3, 129.0, 129.6, 136.2, 148.3, 150.5

Note: The data presented are general ranges and values for the parent structures and will vary for this compound and its specific derivatives.

Infrared (IR) Spectroscopy for Functional Group Analysis

Infrared (IR) spectroscopy is a powerful tool for identifying the functional groups present in a molecule. For this compound, the IR spectrum will exhibit characteristic absorption bands corresponding to the vibrations of its specific bonds.

Primary amines (R-NH₂) show two distinct N-H stretching bands in the region of 3400-3250 cm⁻¹. orgchemboulder.comlibretexts.org One band is due to the symmetric stretching vibration, and the other is from the asymmetric stretching vibration. orgchemboulder.com The presence of two bands in this region is a clear indicator of a primary amine. Additionally, a characteristic N-H bending vibration (scissoring) for primary amines appears in the 1650-1580 cm⁻¹ range. orgchemboulder.com

The quinoline ring will display C-H stretching vibrations for the aromatic protons, typically above 3000 cm⁻¹, and C=C and C=N stretching vibrations within the 1650-1400 cm⁻¹ region. The C-N stretching vibration of the aromatic amine portion is expected in the 1335-1250 cm⁻¹ range. orgchemboulder.comwpmucdn.com

Table 2: Characteristic IR Absorption Frequencies

Functional Group Vibration Type Approximate Frequency (cm⁻¹)
Primary Amine (N-H) Stretch 3400-3250 (two bands)
Primary Amine (N-H) Bend 1650-1580
Aromatic C-H Stretch >3000
Aromatic C=C Stretch 1600-1450

High-Resolution Mass Spectrometry (HRMS) for Molecular Formula Confirmation

High-Resolution Mass Spectrometry (HRMS) is an essential technique for accurately determining the elemental composition of a molecule. rsc.org By measuring the mass-to-charge ratio (m/z) to a high degree of precision (typically to four or more decimal places), HRMS allows for the unambiguous confirmation of the molecular formula of this compound and its derivatives. The experimentally determined exact mass is compared to the calculated mass for the proposed molecular formula, and a close match provides strong evidence for the compound's identity. For example, the molecular formula for this compound is C₁₁H₁₂N₂.

Ultraviolet-Visible (UV-Vis) Absorption and Emission Spectroscopy for Photophysical Property Analysis

Ultraviolet-Visible (UV-Vis) absorption and emission spectroscopy are employed to investigate the photophysical properties of this compound and its derivatives, such as their fluorescence characteristics.

UV-Vis Absorption: The UV-Vis absorption spectrum reveals the wavelengths of light that the molecule absorbs. Quinoline-based compounds typically exhibit absorption bands in the ultraviolet region due to π-π* electronic transitions within the aromatic system. mdpi.comnih.gov The position and intensity of these absorption maxima (λmax) can be influenced by substituents on the quinoline ring and the solvent polarity.

Fluorescence Emission: Upon excitation at an appropriate wavelength, some molecules will emit light at a longer wavelength, a phenomenon known as fluorescence. The fluorescence spectrum provides information about the emission properties of the compound. Key parameters determined from fluorescence spectroscopy include:

Fluorescence Quantum Yield (ΦF): This is a measure of the efficiency of the fluorescence process, defined as the ratio of photons emitted to photons absorbed. unito.itdepaul.edu It is often determined relative to a standard with a known quantum yield. depaul.edu

Stokes Shift: This is the difference in energy (or wavelength/wavenumber) between the absorption maximum and the emission maximum. mdpi.comnih.gov A large Stokes shift is often desirable for applications in fluorescence imaging to minimize self-absorption. nih.gov

The photophysical properties of quinoline derivatives can be tuned by modifying their chemical structure, for instance, by introducing electron-donating or electron-withdrawing groups. rsc.org

Table 3: Photophysical Properties of a Representative Quinoline Derivative

Property Value
Absorption Maximum (λabs) ~360-380 nm
Emission Maximum (λem) >500 nm

Note: These values are for a series of styrylquinolines and are illustrative. The specific properties of this compound may differ. mdpi.comnih.gov

Single-Crystal X-ray Diffraction (XRD) for Geometry, Conformation, and Absolute Configuration Determination

Single-crystal X-ray diffraction (XRD) is the most definitive method for determining the three-dimensional structure of a crystalline compound at the atomic level. researchgate.netnih.govresearchgate.net By analyzing the diffraction pattern of X-rays passing through a single crystal, it is possible to elucidate:

Molecular Geometry: Precise bond lengths, bond angles, and torsion angles.

Conformation: The spatial arrangement of atoms in the molecule.

Absolute Configuration: For chiral molecules like this compound, XRD can determine the absolute stereochemistry of the chiral center, confirming the (S) configuration. mdpi.com This is often achieved by analyzing the anomalous dispersion of the X-rays.

The crystal structure also provides valuable information about intermolecular interactions, such as hydrogen bonding and π-π stacking, which govern the packing of molecules in the solid state. nih.gov For a successful XRD analysis, the compound must be grown as a high-quality single crystal.

Future Directions and Research Outlook for S 1 Quinolin 2 Yl Ethan 1 Amine Chemistry

Development of Novel and Highly Efficient Asymmetric Catalytic Systems

The development of novel and highly efficient asymmetric catalytic systems represents a paramount objective in contemporary chemical research. The (S)-1-(quinolin-2-yl)ethan-1-amine scaffold is a prime candidate for the design of new chiral ligands and organocatalysts. Future research will likely focus on its incorporation into more complex ligand architectures to create highly effective catalysts for a variety of asymmetric transformations.

A significant area of future research will be the use of this compound and its derivatives as chiral ligands in transition metal-catalyzed reactions. dntb.gov.uaresearchgate.net There is a growing need for new catalysts that can achieve high enantioselectivity in key reactions such as hydrogenations, C-C bond formations, and cycloadditions. dntb.gov.uaresearchgate.net For example, iridium complexes bearing chiral phosphine (B1218219) ligands have shown high activity in the asymmetric hydrogenation of 2-alkyl quinolines, achieving excellent yields and enantioselectivities (up to 96% ee). acs.org Future work could explore the development of new metal complexes incorporating this compound to catalyze such transformations with even greater efficiency and selectivity.

Moreover, this chiral amine can serve as a precursor for novel organocatalysts. Chiral primary amines are known to be effective organocatalysts for various asymmetric reactions. mdpi.com Research could be directed towards synthesizing derivatives of this compound that can act as powerful organocatalysts, potentially for reactions like Michael additions, aldol (B89426) reactions, and Mannich reactions.

Catalyst TypePotential Asymmetric ReactionKey Research Focus
Transition Metal ComplexesAsymmetric HydrogenationDevelopment of novel Ir, Ru, Rh complexes with this compound based ligands.
Transition Metal ComplexesAsymmetric C-C Bond FormationExploration of Pd, Cu, Ni complexes for cross-coupling and addition reactions.
OrganocatalystsMichael Addition, Aldol ReactionDesign of novel primary amine organocatalysts derived from this compound.

Exploration of New and Sustainable Synthetic Pathways for Enantiopure Access

The demand for enantiomerically pure compounds in the pharmaceutical and fine chemical industries necessitates the development of sustainable and efficient synthetic routes. Future research concerning this compound will undoubtedly prioritize the discovery of green and economically viable methods for its enantioselective synthesis.

Current strategies for quinoline (B57606) synthesis often involve multi-step procedures with harsh reaction conditions. mdpi.com Future efforts will likely focus on one-pot syntheses and multicomponent reactions that minimize waste and energy consumption. researchgate.net The use of greener solvents like water and ethanol, along with eco-friendly catalysts, will be a key aspect of this research. researchgate.net For instance, the Friedländer annulation, a classical method for quinoline synthesis, is being adapted to use microwave irradiation and solid acid catalysts to create more environmentally benign processes. mdpi.com

Furthermore, biocatalysis offers a powerful and sustainable approach to chiral amine synthesis. nih.gov Amine transaminases, for example, can be used for the asymmetric synthesis of chiral primary amines without the need for expensive and often toxic metal catalysts. nih.govnih.gov The development of engineered transaminases with high selectivity for the synthesis of this compound from a corresponding ketone precursor is a highly promising research avenue.

Synthetic StrategyAdvantagesResearch Goal
One-Pot Multicomponent ReactionsReduced waste, higher atom economy, simplified procedures.Development of a single-step synthesis of this compound.
Microwave-Assisted SynthesisFaster reaction times, often higher yields.Optimization of microwave protocols for the key synthetic steps.
Biocatalysis (Transaminases)High enantioselectivity, mild reaction conditions, environmentally friendly.Engineering of specific enzymes for the production of this compound.

Integration with Advanced Flow Chemistry and High-Throughput Screening Methodologies

The integration of this compound chemistry with advanced technologies like flow chemistry and high-throughput screening (HTS) will be instrumental in accelerating research and development.

Flow chemistry offers numerous advantages over traditional batch processing, including enhanced safety, better process control, and easier scalability. researchgate.netnih.gov The continuous synthesis of this compound or its derivatives in flow reactors could lead to more efficient and reproducible production. organic-chemistry.org This is particularly relevant for reactions that are highly exothermic or involve hazardous reagents.

High-throughput screening (HTS) is a powerful tool for the rapid discovery of new catalysts and the optimization of reaction conditions. nih.govnih.gov HTS methods can be employed to screen libraries of chiral ligands derived from this compound for their effectiveness in various asymmetric reactions. bohrium.com Fluorescence-based assays and circular dichroism are being developed for the rapid determination of yield and enantiomeric excess in HTS formats, which could significantly speed up the discovery of new applications for this chiral amine. nih.govbohrium.comresearchgate.net

TechnologyApplication in this compound ChemistryBenefit
Flow ChemistryContinuous synthesis of the compound and its derivatives.Improved safety, scalability, and process control.
High-Throughput ScreeningRapid screening of new catalysts and reaction conditions.Accelerated discovery of new applications and optimized processes.

Deeper Mechanistic Understanding Through Advanced Computational and Spectroscopic Techniques

A thorough understanding of reaction mechanisms and structure-activity relationships is crucial for the rational design of new catalysts and materials. Future research on this compound will benefit greatly from the application of advanced computational and spectroscopic techniques.

Density Functional Theory (DFT) calculations can provide valuable insights into the structure and bonding of metal complexes containing this compound as a ligand. nih.gov These computational studies can help to elucidate reaction mechanisms, predict the stereochemical outcome of asymmetric reactions, and guide the design of more effective catalysts. nih.govasianpubs.org For instance, DFT studies can be used to model the transition states of catalytic cycles, providing a deeper understanding of the factors that control enantioselectivity.

Advanced spectroscopic techniques, such as 2D NMR, circular dichroism (CD), and mass spectrometry, will continue to be essential tools for characterizing new compounds and intermediates. researchgate.netnih.gov These techniques are vital for confirming the structure and purity of synthesized molecules and for studying the interactions between catalysts and substrates.

TechniqueContribution to Research
Density Functional Theory (DFT)Elucidation of reaction mechanisms, prediction of stereoselectivity, rational catalyst design.
2D NMR SpectroscopyDetailed structural characterization of complex molecules.
Circular Dichroism (CD)Determination of enantiomeric excess and study of chiral interactions.
Mass SpectrometryIdentification of reaction intermediates and products.

Potential for Applications in Advanced Materials and Sensors (e.g., Fluorophores)

The quinoline moiety is a well-known fluorophore, and its incorporation into chiral structures opens up exciting possibilities for the development of advanced materials and sensors.

The chiral nature of this compound makes it an attractive building block for the creation of chiral fluorescent sensors. nih.govnih.gov Such sensors could be used for the enantioselective recognition of other chiral molecules, which is of great importance in fields such as pharmacology and environmental analysis. nih.gov For example, a fluorescent sensor based on a chiral BINOL derivative has been shown to recognize Cu(II) and sulfide (B99878) anions in water. acs.org Similar principles could be applied to design sensors based on this compound for a variety of analytes.

Furthermore, the unique photophysical properties of quinoline derivatives could be harnessed in the development of new materials for optoelectronics and imaging. acs.orgrsc.org Chiral quinoline-based compounds could find applications as emitters in organic light-emitting diodes (OLEDs) or as probes for chiral biological structures.

Application AreaSpecific UsePotential Impact
Chiral Fluorescent SensorsEnantioselective recognition of chiral drugs, amino acids, etc.New analytical tools for pharmaceutical and biological research.
Advanced MaterialsEmitters in circularly polarized OLEDs.Development of next-generation display and lighting technologies.
BioimagingProbes for imaging chiral structures in cells and tissues.Enhanced understanding of biological processes at the molecular level.

Q & A

What are the optimal synthetic routes for enantioselective preparation of (S)-1-(quinolin-2-yl)ethan-1-amine?

Basic Research Focus
The synthesis of chiral amines like this compound typically involves asymmetric hydrogenation or resolution techniques. A method analogous to the reduction of oximes using heterogeneous palladium catalysts under mild aqueous conditions (1 atm H₂) can be adapted . For enantioselective synthesis, chiral auxiliaries or catalysts (e.g., Ru-BINAP complexes) may be employed to ensure high enantiomeric excess (ee). Post-synthesis purification via recrystallization or chromatography is critical to isolate the (S)-enantiomer, as impurities from racemic mixtures can skew biological or structural studies.

How can SHELXL improve the accuracy of crystallographic refinement for this compound derivatives?

Advanced Research Focus
SHELXL is highly effective for refining small-molecule crystal structures, especially for resolving chiral centers and hydrogen-bonding networks. For this compound derivatives:

  • Use TWIN and BASF commands to handle twinned crystals or disordered regions .
  • Apply AFIX constraints to fix bond lengths and angles in the quinoline ring, leveraging prior structural data from similar compounds (e.g., benzimidazole-quinoline hybrids in ).
  • Validate refinement with R-factor convergence (<5%) and Hirshfeld surface analysis to detect weak interactions.

What experimental strategies resolve contradictions in NMR and mass spectrometry data during characterization?

Advanced Research Focus
Discrepancies between calculated and observed spectral data often arise from tautomerism, solvation, or isotopic effects. For this compound:

  • Perform 2D NMR (COSY, HSQC) to confirm proton-proton correlations and distinguish between amine proton exchange effects .
  • Compare HRMS (High-Resolution Mass Spectrometry) data with theoretical isotopic patterns, as seen in for related quinoline-ethylamine derivatives.
  • Use X-ray crystallography (if crystals are obtainable) to unambiguously assign stereochemistry and validate NMR assignments .

How does this compound interact with viral proteins, and what assays are suitable for mechanistic studies?

Advanced Research Focus
The compound’s quinoline moiety may bind to viral proteins via π-π stacking or hydrophobic interactions. For example, structural studies of SARS-CoV-2 nsp1 in complex with similar amines (e.g., (S)-1-(4-chlorophenyl)ethan-1-amine) used X-ray diffraction (1.10–1.42 Å resolution) to map binding pockets . To assess interactions:

  • Conduct surface plasmon resonance (SPR) or isothermal titration calorimetry (ITC) to quantify binding affinity.
  • Pair with molecular dynamics simulations to model conformational changes in the target protein.

What are the challenges in designing stable formulations of this compound for in vivo studies?

Basic Research Focus
Chiral amines are prone to racemization under physiological conditions. Strategies include:

  • Salt formation (e.g., hydrochloride salts, as in ) to enhance solubility and stability.
  • Lyophilization with cryoprotectants (e.g., trehalose) for long-term storage.
  • Monitor enantiomeric purity via chiral HPLC using columns like Chiralpak IA or IB, calibrated with reference standards.

How can computational methods predict the biological activity of this compound analogs?

Advanced Research Focus
Leverage docking studies (AutoDock Vina, Schrödinger Suite) to screen analogs against targets like kinase enzymes or viral proteases. For example:

  • Use the crystal structure of quinoline-containing antiproliferative agents ( ) to guide scaffold modifications.
  • Apply QSAR models trained on datasets of similar amines to predict cytotoxicity or bioavailability. Validate with in vitro assays (e.g., SRB assays for antiproliferative activity) .

What safety protocols are essential for handling this compound in laboratory settings?

Basic Research Focus
Refer to Safety Data Sheets (SDS) for analogous compounds (e.g., benzimidazole derivatives in ):

  • Use fume hoods and PPE (gloves, goggles) to avoid inhalation/contact.
  • Store under inert atmosphere (N₂ or Ar) to prevent oxidation.
  • Emergency procedures: Neutralize spills with absorbent materials (vermiculite) and dispose as hazardous waste .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.